molecular formula C21H19ClN4O3S3 B2439447 Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 690961-77-4

Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2439447
CAS RN: 690961-77-4
M. Wt: 507.04
InChI Key: MVDOIHSYXIZWGV-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole and triazole, both of which are core structural motifs present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . Its molecular formula is C20H17ClN4OS2 and its molecular weight is 428.95.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2- (4- (1- (2- (4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded related compounds .


Molecular Structure Analysis

The molecular structure analysis of similar compounds was elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded related compounds . The reaction of 2- (4- (1- (2- (4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined based on their spectral data and elemental analysis .

Scientific Research Applications

Synthesis and Photophysical Properties

Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is involved in research exploring the synthesis and photophysical properties of heterocyclic compounds. Studies have demonstrated its utility in photochemical reactions, highlighting its role in the synthesis of compounds with significant photophysical properties. These properties are pivotal for applications in materials science, particularly for the development of fluorescent materials and singlet-oxygen sensitizers. The research underscores the potential of such compounds in advancing photophysical studies and material science applications (Amati et al., 2010).

Anticancer Activity

Another critical application of this compound derivatives is in the field of medicinal chemistry, particularly in the synthesis of novel heterocycles for anticancer activity. Research has demonstrated the synthesis of new compounds utilizing thiophene incorporated thioureido substituents as precursors, which have been evaluated for their anticancer activity against various human cancer cell lines. This highlights the compound's significance in the development of new anticancer agents (Abdel-Motaal et al., 2020).

Antimicrobial Activity

The compound and its derivatives have also been investigated for their antimicrobial properties. Research into the synthesis, characterisation, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has showcased the potential of these compounds in antimicrobial applications. The studies provide a foundation for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Spoorthy et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its medicinal and biological properties, given the wide range of properties exhibited by thiazole derivatives . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .

properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S3/c1-4-29-19(28)17-11(2)12(3)32-18(17)23-16(27)10-31-21-25-24-20-26(21)15(9-30-20)13-5-7-14(22)8-6-13/h5-9H,4,10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDOIHSYXIZWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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